molecular formula C14H12N2OS2 B2907807 7-(2-methylphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1291486-78-6

7-(2-methylphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2907807
CAS RN: 1291486-78-6
M. Wt: 288.38
InChI Key: ZBVYBOZQVBHQRE-UHFFFAOYSA-N
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Description

7-(2-methylphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that belongs to the class of thienopyrimidines. It has shown potential in various scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of 7-(2-methylphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cancer growth, inflammation, and fungal growth.
Biochemical and Physiological Effects:
7-(2-methylphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and phosphodiesterase-4. It has also been found to inhibit the activation of certain signaling pathways, such as nuclear factor-kappa B and mitogen-activated protein kinase. Additionally, it has been found to reduce the levels of certain inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

7-(2-methylphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent anti-cancer, anti-inflammatory, and antifungal properties. However, there are also some limitations. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation.

Future Directions

There are several future directions for research on 7-(2-methylphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one. One potential direction is to further explore its anti-cancer properties, particularly in vivo. Another direction is to investigate its potential as an anti-inflammatory and antifungal agent in human clinical trials. Additionally, it may be useful to study its mechanism of action in more detail to better understand its effects and potential applications. Finally, it may be worthwhile to explore modifications of the compound to improve its potency and selectivity.

Synthesis Methods

The synthesis of 7-(2-methylphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one involves the reaction of 2-aminothiophene-3-carbonitrile with 2-bromo-4-methylacetophenone in the presence of potassium carbonate and copper powder. The reaction takes place in dimethylformamide at 120°C for 24 hours. The resulting product is then purified through column chromatography to obtain the final product.

Scientific Research Applications

7-(2-methylphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one has shown potential in various scientific research applications. It has been studied for its anti-cancer properties, and it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, it has been studied for its antifungal properties and has been found to inhibit the growth of certain fungi.

properties

IUPAC Name

7-(2-methylphenyl)-2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2/c1-8-5-3-4-6-9(8)10-7-19-12-11(10)15-14(18-2)16-13(12)17/h3-7H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVYBOZQVBHQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC3=C2N=C(NC3=O)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-methylphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one

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